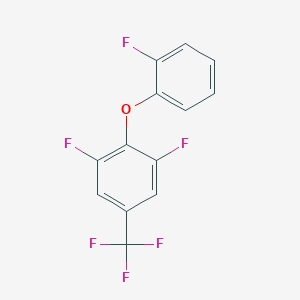
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the reaction of a suitable fluorinated benzene derivative with a fluorophenol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain targets, influencing various pathways and biological processes. The exact mechanism can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(2-fluorophenoxy)benzene
- 1,3-Difluoro-5-(trifluoromethyl)benzene
- 2-(2-Fluorophenoxy)-5-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C13H6F6O |
|---|---|
Molecular Weight |
292.18 g/mol |
IUPAC Name |
1,3-difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F6O/c14-8-3-1-2-4-11(8)20-12-9(15)5-7(6-10(12)16)13(17,18)19/h1-6H |
InChI Key |
ZYWRABIBKODMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


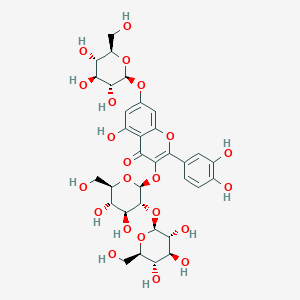
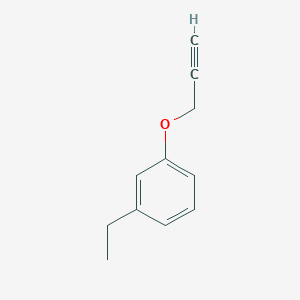

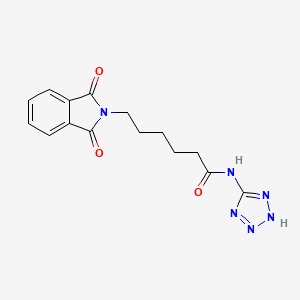
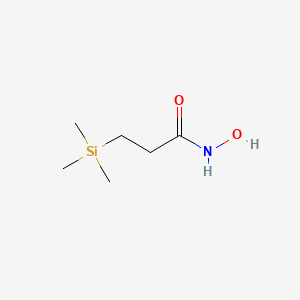
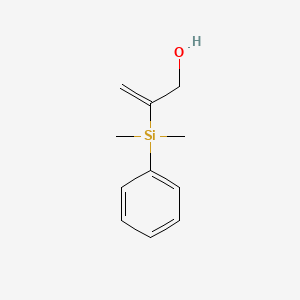
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)

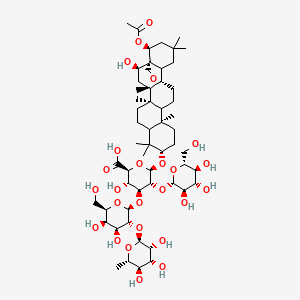
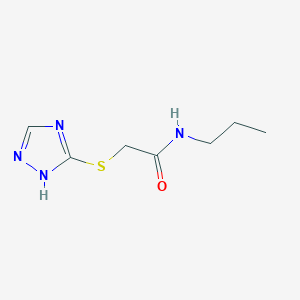
![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)

